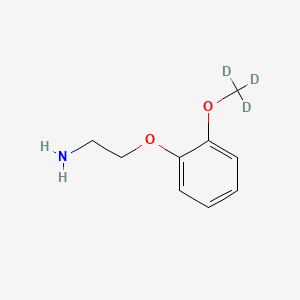

2-(2-Aminoethoxy)anisole-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

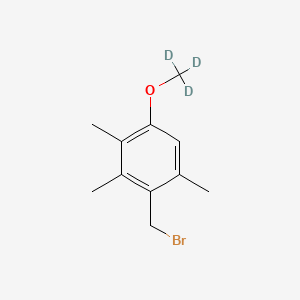

“2-(2-Aminoethoxy)anisole-d3” is a compound with the molecular formula C9H13NO2 . It is also known by other names such as “2-[2-(trideuteriomethoxy)phenoxy]ethanamine” and "2-(2-(Methoxy-d3)phenoxy)ethan-1-amine" . The compound appears as a light-yellow oil .

Molecular Structure Analysis

The molecular weight of “this compound” is 170.22 g/mol . The compound has a complex structure with a variety of computed descriptors. For instance, its IUPAC name is “2-[2-(trideuteriomethoxy)phenoxy]ethanamine” and its InChI is "InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3" .Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a molecular weight of 170.22 g/mol, an XLogP3 of 0.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 4, an exact mass of 170.113458895 g/mol, and a topological polar surface area of 44.5 Ų .Scientific Research Applications

Magnetic Anisotropy and Single Molecule Magnet Behavior

Research on the magnetic anisotropy of pentacoordinate trigonal bipyramidal Co(II) complexes has been conducted to understand their magnetic properties. This includes studies on how these complexes exhibit Ising-type anisotropy, which is crucial for developing magnetic materials with specific directional properties. The findings suggest that the ligand environment significantly influences the magnetic behavior of these complexes, providing insights into designing materials with desired magnetic properties (Ruamps et al., 2014).

Hydrodeoxygenation of Anisole

The selective vapor-phase hydrodeoxygenation of anisole to benzene using molybdenum carbide catalysts has been explored. This process is significant for the conversion of lignin-derived bio-oils into valuable chemicals and fuels. The research demonstrates a high selectivity for C-O bond cleavage, indicating the potential for efficient bio-oil upgrading processes (Lee et al., 2014).

Structural Elucidation of Antioxidant Compounds

Studies on aminoethylcysteine ketimine decarboxylated dimer and its interaction with peroxynitrite aim to elucidate the structure of the oxidation product. This research contributes to understanding the antioxidant properties of natural sulfur compounds, which could be relevant in designing compounds with enhanced stability and reactivity for various applications (Mannina et al., 2004).

Catalytic Hydrodeoxygenation for Lignin Model Compounds

Investigations into the catalytic hydrodeoxygenation of anisole, a lignin model compound, over supported nickel catalysts highlight the process's efficiency in oxygen removal. This research is pivotal for advancing the conversion of lignin into biofuels and chemicals, providing insights into the mechanisms and catalysts that facilitate the deoxygenation process (Jin et al., 2014).

Properties

IUPAC Name |

2-[2-(trideuteriomethoxy)phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRKLKVCHMWLV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675580 |

Source

|

| Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189881-28-4 |

Source

|

| Record name | 2-{2-[(~2~H_3_)Methyloxy]phenoxy}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

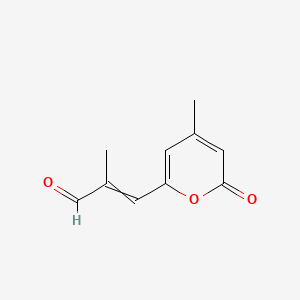

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)